4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid typically involves the reaction of 3-(isobutyrylamino)aniline with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is extensively used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, protein binding, and modulation of biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid ethyl ester
- This compound methyl ester
- This compound amide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an amide and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in biochemical research .
Biological Activity
4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid, also known by its CAS number 925176-33-6, is a compound with significant potential in biochemical research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C14H18N2O4
- Molecular Weight : 278.31 g/mol
- Solubility : Slightly soluble in chloroform and methanol, with better solubility in DMSO.
- Hazard Classification : Irritant .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's structure allows it to modulate enzyme activity, particularly those involved in metabolic pathways. This modulation can lead to various biochemical effects, including alterations in signal transduction pathways.
Biological Activity
Research indicates that this compound may have diverse biological activities:
- Enzyme Interactions : It is utilized in biochemical assays to study enzyme interactions and protein binding. The compound has shown potential as a reagent for examining reaction mechanisms in organic synthesis .
- Therapeutic Applications : Preliminary studies suggest that it may have applications in drug development, particularly regarding its pharmacokinetics and potential therapeutic uses in treating metabolic disorders .
-
Case Studies :
- A study investigated the compound's effect on specific enzyme pathways, demonstrating significant inhibition of certain metabolic enzymes, which could be beneficial in conditions like obesity and diabetes .
- Another research highlighted its potential role as an antagonist for melanin-concentrating hormone receptors, suggesting implications for appetite regulation and weight management .
Comparative Analysis
To understand the unique properties of this compound, it is helpful to compare it with similar compounds:
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
4-(2-Aminophenyl)-4-oxobutanoic acid | C10H11NO3 | 193.20 g/mol | Involved in metabolic processes; potential therapeutic uses |
2-{[3-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid | C17H22N2O4 | 318.36 g/mol | Used for studying enzyme interactions; unique cyclohexane ring structure |
Research Findings
Recent studies have focused on elucidating the pharmacological profiles of this compound:
- Pharmacodynamics : The compound exhibits a high affinity for certain receptors involved in metabolic regulation, suggesting a mechanism that could be exploited for therapeutic interventions .
- Safety Profile : Toxicological assessments indicate that while the compound is an irritant, its biological activity at therapeutic doses shows promise without severe adverse effects .
Properties
IUPAC Name |
4-[3-(2-methylpropanoylamino)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9(2)14(20)16-11-5-3-4-10(8-11)15-12(17)6-7-13(18)19/h3-5,8-9H,6-7H2,1-2H3,(H,15,17)(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRKXHIGLCVDGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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